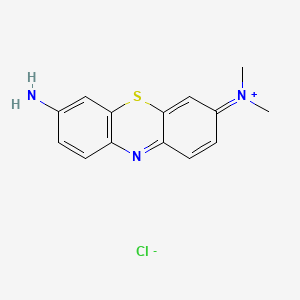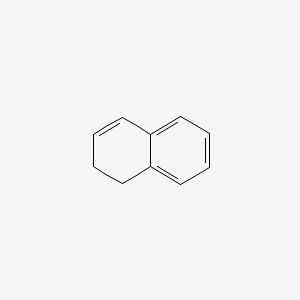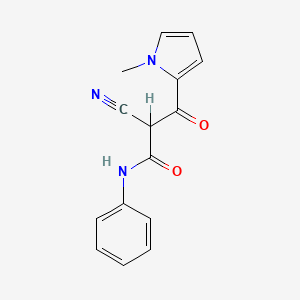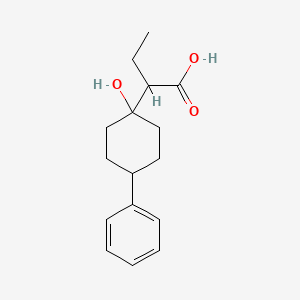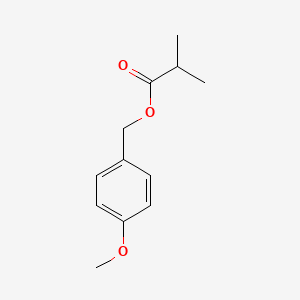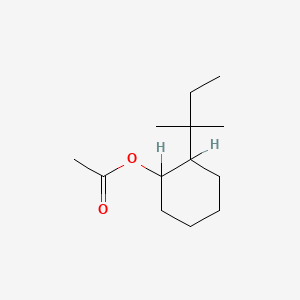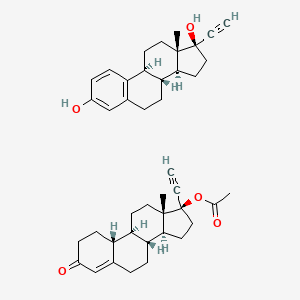
Dimethoxyphosphorylsulfanylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxyphosphorylsulfanylmethylbenzene is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxyphosphorylsulfanylmethylbenzene involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using various reagents to introduce desired functional groups.
Step 3: Purification and isolation of the final product using techniques such as chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Raw Material Preparation: Ensuring all starting materials are of high purity.
Reaction Monitoring: Using advanced sensors and control systems to monitor reaction conditions in real-time.
Product Isolation: Employing large-scale purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethoxyphosphorylsulfanylmethylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Dimethoxyphosphorylsulfanylmethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Dimethoxyphosphorylsulfanylmethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.
Properties
CAS No. |
7205-16-5 |
|---|---|
Molecular Formula |
C9H13O3PS |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
dimethoxyphosphorylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H13O3PS/c1-11-13(10,12-2)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
IIQZMUBPITYEIO-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCC1=CC=CC=C1 |
Canonical SMILES |
COP(=O)(OC)SCC1=CC=CC=C1 |
Key on ui other cas no. |
7205-16-5 |
Synonyms |
O,O-dimethyl S-(phenylmethyl) ester phosphorothioic acid ricid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


